Cas no 2167685-70-1 (1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol)

1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol
- 2167685-70-1
- EN300-1954117
-
- インチ: 1S/C11H12F2O2/c12-11(13)10(14)8-5-7-3-1-2-4-9(7)15-6-8/h1-4,8,10-11,14H,5-6H2
- InChIKey: BRMJOQMALNUMPL-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1COC2C=CC=CC=2C1)O)F
計算された属性
- せいみつぶんしりょう: 214.08053595g/mol
- どういたいしつりょう: 214.08053595g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 29.5Ų
1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1954117-2.5g |
1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol |
2167685-70-1 | 2.5g |
$1680.0 | 2023-09-17 | ||
Enamine | EN300-1954117-0.1g |
1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol |
2167685-70-1 | 0.1g |
$755.0 | 2023-09-17 | ||
Enamine | EN300-1954117-1g |
1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol |
2167685-70-1 | 1g |
$857.0 | 2023-09-17 | ||
Enamine | EN300-1954117-1.0g |
1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol |
2167685-70-1 | 1g |
$857.0 | 2023-06-03 | ||
Enamine | EN300-1954117-5g |
1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol |
2167685-70-1 | 5g |
$2485.0 | 2023-09-17 | ||
Enamine | EN300-1954117-0.25g |
1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol |
2167685-70-1 | 0.25g |
$789.0 | 2023-09-17 | ||
Enamine | EN300-1954117-0.5g |
1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol |
2167685-70-1 | 0.5g |
$823.0 | 2023-09-17 | ||
Enamine | EN300-1954117-0.05g |
1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol |
2167685-70-1 | 0.05g |
$719.0 | 2023-09-17 | ||
Enamine | EN300-1954117-5.0g |
1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol |
2167685-70-1 | 5g |
$2485.0 | 2023-06-03 | ||
Enamine | EN300-1954117-10g |
1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol |
2167685-70-1 | 10g |
$3683.0 | 2023-09-17 |
1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-olに関する追加情報
Recent Advances in the Study of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol (CAS: 2167685-70-1)
The compound 1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol (CAS: 2167685-70-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the synthetic challenges and innovative approaches to obtaining 1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol with high purity and yield. Researchers have employed advanced catalytic methods, including asymmetric hydrogenation and fluorination techniques, to achieve stereochemical control and optimize the compound's pharmacological profile. These advancements are crucial for scaling up production and ensuring reproducibility in preclinical studies.
In terms of biological activity, preliminary in vitro and in vivo studies have demonstrated that this compound exhibits promising inhibitory effects on specific enzymatic targets involved in inflammatory pathways. Notably, its difluoroethyl moiety appears to enhance binding affinity and metabolic stability, making it a valuable scaffold for further optimization. Recent publications have also explored its potential as an anti-cancer agent, with particular focus on its ability to modulate key signaling pathways in tumor cells.
Structural-activity relationship (SAR) studies have provided insights into the critical functional groups responsible for the compound's bioactivity. Modifications to the benzopyran core and the difluoroethyl side chain have been systematically investigated to improve potency and selectivity. Computational modeling and X-ray crystallography have further elucidated the binding modes of this compound with its biological targets, offering a rational basis for future drug design efforts.
Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, toxicity, and off-target effects need to be addressed through comprehensive preclinical evaluation. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the development of derivatives based on this scaffold, with several candidates currently in the pipeline for further testing.
In conclusion, 1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol represents a compelling case study in modern medicinal chemistry, showcasing the integration of synthetic innovation and biological evaluation. Continued research in this area holds great promise for the discovery of novel therapeutics targeting a range of diseases, from chronic inflammation to oncology.
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